molecular formula C18H18FN3OS B2794324 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine CAS No. 422532-94-3

2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine

Cat. No. B2794324
CAS RN: 422532-94-3
M. Wt: 343.42
InChI Key: IVKFSOLTNUCDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine, also known as FLB-12, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the quinazoline family and has been shown to have promising anticancer properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is not fully understood. However, it has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival. 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has been found to inhibit the activity of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are both involved in cancer cell signaling pathways. 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has also been shown to inhibit the activity of the protein kinase B (AKT), which is involved in cancer cell survival.
Biochemical and Physiological Effects:
2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels. This is an important process for cancer cells to grow and spread. 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has also been shown to have anti-inflammatory properties, which may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been tested against various cancer cell lines and has been shown to have potent anticancer properties. 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has also been shown to have anti-inflammatory properties, which may be useful in studying inflammatory diseases. However, 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully understand the potential therapeutic applications of 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine.

Future Directions

There are several future directions for the study of 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine. One direction is to further investigate its mechanism of action. Understanding how 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine inhibits the activity of EGFR, VEGFR, and AKT may lead to the development of more effective anticancer drugs. Another direction is to test 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine in animal models to determine its efficacy and safety. This may lead to the development of clinical trials to test the potential therapeutic applications of 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine in humans. Additionally, 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine may be tested for its potential use in treating other diseases, such as inflammatory diseases.

Synthesis Methods

The synthesis of 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine involves a series of chemical reactions. The starting material is 4-fluorobenzyl chloride, which is reacted with sodium thiolate to form the thioether intermediate. This intermediate is then reacted with 2-methoxyethylamine to form the final product, 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine. The synthesis of 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has been reported in several scientific journals, and the yield and purity of the compound have been optimized.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer properties and has been tested against various cancer cell lines. 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and disrupting cancer cell signaling pathways. 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine has also been shown to have anti-inflammatory properties and has been tested for its potential use in treating inflammatory diseases.

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-23-11-10-20-17-15-4-2-3-5-16(15)21-18(22-17)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKFSOLTNUCDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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